![molecular formula C6H10N4OS B602143 Acotiamide Impurity 9 CAS No. 948053-83-6](/img/no-structure.png)
Acotiamide Impurity 9
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Overview
Description
Acotiamide Impurity 9 is an impurity of Acotiamide , a drug used for the treatment of postprandial fullness, upper abdominal bloating, and early satiation due to functional dyspepsia . Its molecular formula is C6H10N4OS .
Chemical Reactions Analysis
Acotiamide was found to degrade under hydrolytic (acidic and basic), oxidative, and photolytic stress while it remained stable under neutral hydrolytic and thermal stress conditions . The seven degradation products (DPs) and one process-related impurity (IMP) were observed .Scientific Research Applications
Stability and Degradation Analysis
- A study by (Thummar et al., 2017) emphasized the importance of stability-indicating assay methods for quality product development and regulatory approval. Acotiamide underwent stress degradation under various conditions. The degradation products and process-related impurities were characterized using ultra-high-performance liquid chromatography and mass spectrometry.
Synthesis and Impurity Control
- (Fu et al., 2015) described a three-step synthesis of acotiamide, focusing on a method to prepare a key intermediate and effectively remove major impurities in the process. This study highlights the synthesis process's cost-effectiveness, simplicity, and scalability.
Pharmacokinetics and Pharmacodynamics
- Studies have investigated the pharmacokinetic and pharmacodynamic properties of acotiamide. For instance, (Li et al., 2016) developed and validated an LC-MS-MS method for determining acotiamide in rat plasma, which was used for pharmacokinetic evaluation.
Clinical Trials and Drug Efficacy
- Several clinical trials have assessed acotiamide's efficacy. (Matsueda et al., 2011) conducted a placebo-controlled trial to determine acotiamide's efficacy in patients with functional dyspepsia. The study found significant improvement in symptom severity and elimination of meal-related symptoms.
Mechanism of Action
- The mechanism of action of acotiamide has been explored in various studies. For example, (Yoshii et al., 2016) investigated the distribution of acotiamide into the myenteric plexus of rat and dog stomachs, suggesting its concentration at the site of action is adequate to inhibit acetylcholinesterase.
Method Development and Validation
- Research like (Pandya & Rajput, 2018) focused on developing and validating methods for determining acotiamide in the presence of degradation products, highlighting the importance of such methods in ensuring drug quality and safety.
Mechanism of Action
Target of Action
Acotiamide primarily targets the M1 and M2 receptors . These receptors play a crucial role in the regulation of gastrointestinal motility.
Mode of Action
Acotiamide acts as an acetylcholinesterase inhibitor . This means it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, acotiamide increases the levels of acetylcholine, enhancing its effects.
Biochemical Pathways
The primary biochemical pathway affected by acotiamide is the cholinergic system. By inhibiting acetylcholinesterase, acotiamide increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing the transmission of nerve impulses. This leads to increased gastric motility .
Pharmacokinetics
Studies on acotiamide suggest that it is transported to at least two compartments in the stomach . The role of these stomach compartments in the pharmacokinetics and pharmacodynamics of acotiamide remains unclear .
Result of Action
The increased levels of acetylcholine resulting from acotiamide’s action lead to enhanced gastric motility. This can significantly improve symptoms of functional dyspepsia, such as delayed gastric emptying and eating inhibition .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Acotiamide Impurity 9 involves the conversion of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid, followed by the reaction of the latter with 2-methyl-1,2,3,4-tetrahydroisoquinoline to form the final product.", "Starting Materials": [ "2-chloro-5-nitrobenzoic acid", "2-methyl-1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrobenzoic acid to 2-chloro-5-aminobenzoic acid using sodium borohydride in ethanol", "Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2-chloro-5-aminobenzoic acid", "Step 3: Neutralization of the acidified solution with sodium hydroxide", "Step 4: Addition of 2-methyl-1,2,3,4-tetrahydroisoquinoline to the neutralized solution", "Step 5: Heating the reaction mixture at reflux temperature for several hours", "Step 6: Cooling the reaction mixture and filtering the solid product", "Step 7: Washing the solid product with water and drying it to obtain Acotiamide Impurity 9" ] } | |
CAS RN |
948053-83-6 |
Molecular Formula |
C6H10N4OS |
Molecular Weight |
186.24 |
InChI |
InChI=1S/C6H10N4OS/c7-1-2-9-5(11)4-3-12-6(8)10-4/h3H,1-2,7H2,(H2,8,10)(H,9,11) |
InChI Key |
HPZXUPNVNQPPJT-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)NCCN |
synonyms |
4-Thiazolecarboxamide, 2-amino-N-(2-aminoethyl); 2-amino-N-(2-aminoethyl)-1,3-thiazole-4-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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